molecular formula C16H15NO4 B11745840 (2S)-2-[3-(furan-2-yl)prop-2-enamido]-3-phenylpropanoic acid

(2S)-2-[3-(furan-2-yl)prop-2-enamido]-3-phenylpropanoic acid

Cat. No.: B11745840
M. Wt: 285.29 g/mol
InChI Key: QSMRHXUZHXEHBK-AWEZNQCLSA-N
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Description

(2S)-2-[3-(furan-2-yl)prop-2-enamido]-3-phenylpropanoic acid is an organic compound that features a furan ring, a phenyl group, and an enamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[3-(furan-2-yl)prop-2-enamido]-3-phenylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid, phenylalanine, and appropriate reagents for amide bond formation.

    Amide Bond Formation: The key step involves the formation of the enamido linkage. This can be achieved through coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The enamido linkage can be reduced to form the corresponding amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction using NaBH₄ (sodium borohydride).

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like Br₂ (bromine) or HNO₃ (nitric acid).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Materials Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-[3-(furan-2-yl)prop-2-enamido]-3-phenylpropanoic acid would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[3-(thiophen-2-yl)prop-2-enamido]-3-phenylpropanoic acid: Similar structure but with a thiophene ring instead of a furan ring.

    (2S)-2-[3-(pyridin-2-yl)prop-2-enamido]-3-phenylpropanoic acid: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in (2S)-2-[3-(furan-2-yl)prop-2-enamido]-3-phenylpropanoic acid imparts unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

(2S)-2-[3-(furan-2-yl)prop-2-enoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C16H15NO4/c18-15(9-8-13-7-4-10-21-13)17-14(16(19)20)11-12-5-2-1-3-6-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m0/s1

InChI Key

QSMRHXUZHXEHBK-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C=CC2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

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